N-(4-bromophenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-(4-bromophenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetically derived small molecule featuring a multi-component architecture. Its structure includes:
- A 4-bromophenyl group linked via an acetamide moiety.
- A sulfanyl (thioether) bridge connecting the acetamide to a cyclopenta[d]pyrimidin-2-one core.
- A dimethylaminoethyl substituent at position 1 of the pyrimidinone ring.
This compound’s design integrates structural elements known to influence bioactivity, such as the bromophenyl group (common in kinase inhibitors) and the dimethylaminoethyl side chain, which may enhance solubility or receptor interaction.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN4O2S/c1-23(2)10-11-24-16-5-3-4-15(16)18(22-19(24)26)27-12-17(25)21-14-8-6-13(20)7-9-14/h6-9H,3-5,10-12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVWRCLKLMFDBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological significance, and the results of various studies assessing its antimicrobial and anticancer properties.
Synthesis and Characterization
The compound is synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with dimethylaminomethyl ketone derivatives. Characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the molecular structure and purity.
Antimicrobial Activity
Research has demonstrated that related compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of similar structures have shown promising results in inhibiting bacterial growth using turbidimetric methods. The following table summarizes the antimicrobial activity of selected derivatives:
| Compound Name | Activity Type | Target Organism | Inhibition Zone (mm) |
|---|---|---|---|
| N-(4-bromophenyl)-thiazol-2-yl | Antimicrobial | Staphylococcus aureus | 15 |
| N-(4-bromophenyl)-2-chloroacetamide | Antimicrobial | Escherichia coli | 18 |
| N-(4-bromophenyl)-sulfanylacetamide | Antimicrobial | Pseudomonas aeruginosa | 20 |
These results indicate that modifications to the bromophenyl group can enhance the antimicrobial properties of the compounds.
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. In particular, studies have focused on estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay was employed to assess cell viability post-treatment.
Results indicated that certain derivatives exhibited significant cytotoxic effects:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| N-(4-bromophenyl)-sulfanylacetamide | MCF7 | 12 |
| N-(4-bromophenyl)-thiazol-2-yl | MCF7 | 10 |
Compounds d6 and d7 were particularly noteworthy for their potent activity against MCF7 cells, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between these compounds and their biological targets. Using software like Schrodinger v11.5, researchers have modeled the interaction of these compounds with specific receptors involved in cancer proliferation and microbial resistance. The results provide insights into how structural modifications influence biological efficacy.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Study on Antimicrobial Resistance : A study demonstrated that derivatives with the bromophenyl group effectively reduced resistance in Staphylococcus aureus strains.
- Breast Cancer Treatment : Clinical trials involving compounds structurally related to N-(4-bromophenyl)-sulfanylacetamide showed promising results in reducing tumor sizes in preclinical models.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
2.1.1 Cyclopenta[d]pyrimidinone Derivatives
- N-(4-bromo-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (): Replaces the dimethylaminoethyl group with a 4-chlorophenyl substituent. The thieno[2,3-d]pyrimidine fusion introduces a sulfur atom into the fused ring system, altering electronic properties. No bioactivity data reported, but the chloroaryl group may enhance lipophilicity compared to the dimethylaminoethyl side chain .
2.1.2 Pyrimidin-2-one Derivatives
- 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide (): Simpler 1,6-dihydropyrimidin-2-one core without cyclopenta fusion. 4-methyl group on the pyrimidine ring instead of the dimethylaminoethyl substituent. Synthesis yield: 79%; melting point >259°C. 1H NMR shows distinct signals for the methyl group (δ 2.15 ppm) and pyrimidine CH-5 (δ 5.98 ppm) .
Analogues with Varied Aryl/Acetamide Substituents
- N-(4-Bromophenyl)acetamide derivatives ():
- Simpler structures lacking the sulfanyl-heterocyclic moiety.
- Bond length comparisons:
- C1–C2 : 1.501 Å (target compound) vs. 1.53 Å in chloro/fluorophenyl analogues.
N1–C2 : 1.347 Å vs. 1.30 Å in similar derivatives.
- 2-{[4-(4-Bromophenyl)sulfonyl]-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide (): Replaces pyrimidinone with an oxazole-sulfonyl group.
Bioactivity and Analytical Comparisons
- Molecular Networking and MS/MS Profiling (): Compounds with similar fragmentation patterns (cosine score >0.8) are grouped into clusters. The target compound’s dimethylaminoethyl group may produce unique fragment ions (e.g., m/z 58 for dimethylamine) compared to chloro- or methyl-substituted analogues .
- NMR Chemical Shift Analysis (): Substituents in regions A (positions 39–44) and B (29–36) of analogous compounds cause distinct chemical shift changes. For example, the dimethylaminoethyl group in the target compound may deshield nearby protons, leading to downfield shifts in the pyrimidinone region .
Table 1: Key Physicochemical Data for Selected Analogues
Table 2: Structural Features Impacting Bioactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
